1-(3-Methoxypropoxy)propan-1-ol
Description
1-(3-Methoxypropoxy)propan-1-ol (CAS: Not explicitly provided; synonyms include 2-(3-methoxypropoxy)propan-1-ol and dipropylene glycol methyl ether) is a glycol ether derivative characterized by a propanol backbone with a methoxypropoxy substituent. This compound is widely utilized as a solvent in industrial and laboratory applications due to its balanced hydrophilic-lipophilic properties. Its molecular formula is C₇H₁₆O₃, with a molecular weight of 148.2 g/mol. Occupational exposure limits (OELs) for this compound are defined as 308 mg/m³ (TWA) in Italy and Latvia, reflecting its moderate volatility and toxicity profile.
Properties
IUPAC Name |
1-(3-methoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-7(8)10-6-4-5-9-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRGCOIDGUJGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860507 | |
| Record name | 1-(3-Methoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropoxy)propan-1-ol can be synthesized through the reaction of 3-methoxy-1-propanol with propylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Substituted ethers
Scientific Research Applications
1-(3-Methoxypropoxy)propan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for biocatalysts, facilitating the formation of specific products through stereoselective transformations. The ether linkage and primary alcohol group play crucial roles in its reactivity and interactions with enzymes and other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycol Ethers and Positional Isomers
Glycol ethers share a common structure of an ether-linked alkoxy chain attached to an alcohol. Key comparisons include:
- Structural Insights: this compound and DPM are synonyms for the same compound, while PPG-3 Butyl Ether is a positional isomer with a longer alkoxy chain. Despite structural differences, their physical properties (e.g., boiling points, solubility) and metabolic pathways are nearly identical, enabling regulatory read-across for safety assessments.
Substituted Propanols
Propanol derivatives with aromatic or alternative alkoxy substituents exhibit distinct properties:
- Functional Group Impact: The absence of aromatic rings in this compound results in lower toxicity and higher biodegradability compared to aryl-substituted propanols. Its ether-linked chain enhances water miscibility, unlike hydrophobic aromatic derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
